dipentylphosphorylcyclopentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

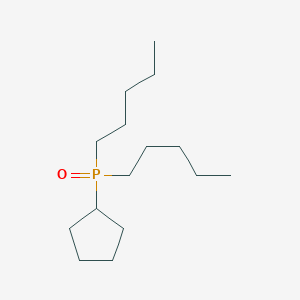

dipentylphosphorylcyclopentane is a tertiary phosphine oxide compound characterized by the presence of a cyclopentyl group and two pentyl groups attached to the phosphorus atom. This compound is part of a broader class of organophosphorus compounds known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of phosphine oxide, cyclopentyldipentyl- typically involves the oxidation of the corresponding phosphine precursor. One common method is the reaction of cyclopentyldipentylphosphine with an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out under mild conditions to prevent over-oxidation and to ensure high yields of the desired phosphine oxide.

Industrial Production Methods

Industrial production of phosphine oxides often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions can vary depending on the specific requirements of the production process, such as the desired purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

dipentylphosphorylcyclopentane undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of phosphonic acids or phosphonates.

Reduction: Reduction of the phosphine oxide can regenerate the corresponding phosphine.

Substitution: The compound can participate in substitution reactions where the phosphine oxide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Hydrides such as lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.

Major Products Formed

Oxidation: Phosphonic acids, phosphonates.

Reduction: Cyclopentyldipentylphosphine.

Substitution: Various substituted phosphine oxides depending on the reactants used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

Dipentylphosphorylcyclopentane is being investigated for its potential as a bioactive compound. The unique bicyclic structure may enhance the potency and selectivity of drugs by introducing three-dimensional character to drug molecules. This approach aligns with current trends in drug design that favor compounds with increased saturation and reduced flatness, which can improve pharmacokinetic profiles .

Case Study: Antitumor Activity

Research has shown that derivatives of cyclopentane compounds exhibit significant antitumor activity. A study on diarylpentanoids, which share structural similarities with this compound, revealed a wide array of biological activities beyond antitumor effects, including anti-inflammatory and neuroprotective properties . This suggests that this compound could be a promising scaffold for developing new therapeutic agents.

Materials Science

Supramolecular Chemistry

The incorporation of this compound into supramolecular structures has been explored for creating novel materials. Its unique properties allow it to function as a molecular rotor or linker unit in complex assemblies. Such applications are crucial in the development of advanced materials with specific functionalities, such as liquid crystals and sensors .

Catalytic Applications

The catalytic properties of cyclopentane derivatives have been studied extensively. For instance, diphosphines derived from cyclopentane have shown potential in catalyzing hydrogenation reactions, although initial attempts have faced challenges . Continued research may lead to successful applications in catalytic processes, enhancing the efficiency of chemical reactions in industrial settings.

Synthesis and Reactivity

Synthetic Methodologies

The synthesis of this compound involves various methods that leverage its phosphine oxide functionality. These methodologies are crucial for producing derivatives that can be tested for biological activity or used in material applications. The development of new synthetic routes continues to be an active area of research, aiming to improve yields and reduce steps involved in the synthesis .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of phosphine oxide, cyclopentyldipentyl- involves its ability to coordinate with metal ions and participate in various catalytic cycles. The compound can act as a ligand, stabilizing metal complexes and facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparación Con Compuestos Similares

dipentylphosphorylcyclopentane can be compared with other similar compounds such as:

Triphenylphosphine oxide: A widely used phosphine oxide with three phenyl groups.

Diphenylphosphine oxide: Contains two phenyl groups and is used in similar applications.

Cyclohexylphosphine oxide: Similar to cyclopentyldipentyl- but with a cyclohexyl group instead of a cyclopentyl group.

The uniqueness of phosphine oxide, cyclopentyldipentyl- lies in its specific combination of cyclopentyl and pentyl groups, which can influence its reactivity and coordination properties compared to other phosphine oxides.

Propiedades

Número CAS |

17636-48-5 |

|---|---|

Fórmula molecular |

C15H31OP |

Peso molecular |

258.38 g/mol |

Nombre IUPAC |

dipentylphosphorylcyclopentane |

InChI |

InChI=1S/C15H31OP/c1-3-5-9-13-17(16,14-10-6-4-2)15-11-7-8-12-15/h15H,3-14H2,1-2H3 |

Clave InChI |

KCNMJDZXLRIIRY-UHFFFAOYSA-N |

SMILES |

CCCCCP(=O)(CCCCC)C1CCCC1 |

SMILES canónico |

CCCCCP(=O)(CCCCC)C1CCCC1 |

Key on ui other cas no. |

17636-48-5 |

Sinónimos |

Cyclopentyldipentylphosphine oxide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.